BenchChemオンラインストアへようこそ!

(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

This arylphosphine oxide building block features an ortho-fluoro, para-amino substitution pattern that directly mirrors the pharmacophore in approved kinase inhibitors like brigatinib. Its primary amine enables rapid derivatization for focused SAR libraries. Regioisomeric purity is non-negotiable: substitution with 2-amino-4-fluoro or non-fluorinated analogs alters hydrogen-bonding geometry and electronic effects, undermining target affinity. Standard purity ≥95% is typical from global suppliers; verify analytical documentation (NMR, HPLC) to ensure experimental reproducibility in fragment-based drug discovery and asymmetric catalysis.

Molecular Formula C8H11FNOP
Molecular Weight 187.154
CAS No. 1197956-35-6
Cat. No. B2543519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE
CAS1197956-35-6
Molecular FormulaC8H11FNOP
Molecular Weight187.154
Structural Identifiers
SMILESCP(=O)(C)C1=CC(=C(C=C1)N)F
InChIInChI=1S/C8H11FNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3
InChIKeyLRMFKTMOONLXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (4-Amino-3-fluorophenyl)dimethylphosphine Oxide (CAS 1197956-35-6): A Specialized Arylphosphine Oxide Building Block


(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS 1197956-35-6) is a small-molecule arylphosphine oxide building block with the molecular formula C₈H₁₁FNOP and a molecular weight of 187.15 g/mol . Its structure features a dimethylphosphine oxide group (-P(O)(CH₃)₂) and a fluorine atom ortho to a para-amino group on the phenyl ring . This specific substitution pattern confers distinct electronic and steric properties that are critical for its utility in medicinal chemistry and catalysis. The compound is available from multiple reputable vendors with analytical purity typically ranging from 95% to 98% . The presence of the phosphine oxide group is particularly relevant in drug discovery, as it has been successfully employed in clinically approved kinase inhibitors, most notably brigatinib, to enhance target binding affinity [1].

Why Generic Substitution Fails: The Critical Importance of (4-Amino-3-fluorophenyl)dimethylphosphine Oxide's Precise Substitution Pattern


Arylphosphine oxide compounds cannot be treated as interchangeable commodities. The precise position of the amino group, the presence and location of the fluorine substituent, and the overall substitution pattern profoundly influence a compound's reactivity, physicochemical properties, and biological interactions. Substituting (4-Amino-3-fluorophenyl)dimethylphosphine oxide with a different regioisomer—such as the 2-amino-4-fluoro, 2-amino-5-fluoro, or the non-fluorinated 4-amino analog—will yield a structurally distinct compound with potentially divergent behavior in key applications. Differences in electronic distribution, hydrogen-bonding capabilities, and steric hindrance alter both the compound's performance as a synthetic intermediate and its binding affinity for biological targets. This specificity is underscored by the pharmaceutical industry's use of dimethylphosphine oxide-containing compounds in targeted kinase inhibitors like brigatinib, where small structural variations lead to significant changes in potency and selectivity [1]. For procurement decisions, selecting the precise regioisomer is not merely a matter of preference but a necessity for ensuring experimental reproducibility and achieving the desired research outcome.

Quantitative Differentiation of (4-Amino-3-fluorophenyl)dimethylphosphine Oxide (CAS 1197956-35-6) from its Closest Analogs


Regioisomeric Specificity: Structural and Predicted Physicochemical Differences

The (4-amino-3-fluorophenyl) substitution pattern differentiates CAS 1197956-35-6 from its closest regioisomers, such as (2-amino-5-fluorophenyl)dimethylphosphine oxide (CAS 1263178-53-5) . While both share the same molecular formula, their distinct connectivity results in different molecular geometries and potential intermolecular interactions . Furthermore, the presence of the fluorine atom distinguishes it from the non-fluorinated analog (4-aminophenyl)dimethylphosphine oxide (CAS 1197953-47-1), where the absence of fluorine alters the compound's electronic properties and likely its metabolic stability [1]. Predicted physicochemical parameters for CAS 1197956-35-6, such as a LogP of 0.9593 and an Fsp³ value of 0.25, are reported , but direct comparative experimental data for these specific properties against regioisomers are not publicly available.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Potential Functional Differentiation as a Ligand or Ligand Precursor

The compound's unique arrangement of functional groups—a nucleophilic amino group for derivatization and a dimethylphosphine oxide moiety capable of coordinating to metal centers—positions it as a valuable ligand or ligand precursor in catalysis . This differentiates it from simpler arylphosphine oxides like (4-fluorophenyl)dimethylphosphine oxide (CAS 18437-74-6), which lacks the amino handle for further synthetic elaboration . While direct comparative catalytic performance data (e.g., turnover numbers, enantiomeric excess) are not available in the public domain, the presence of the amino group provides a clear point of differentiation for applications requiring tethering to supports, incorporation into larger ligand architectures, or tuning electronic properties via amide or imine bond formation .

Coordination Chemistry Catalysis Synthetic Intermediate

Class-Level Relevance as a Fragment in Kinase Inhibitor Design

The dimethylphosphine oxide functional group is a recognized moiety in modern medicinal chemistry, most notably for its ability to act as a hydrogen-bond acceptor with tyrosine kinase domains, as exemplified by the approved drug brigatinib [1]. The specific (4-amino-3-fluorophenyl) scaffold may serve as a versatile fragment for constructing larger, more complex kinase inhibitors . This differentiates it from non-fluorinated or differently substituted analogs, as the fluorine atom can enhance metabolic stability and modulate binding affinity. While specific IC₅₀ or Kᵢ data for CAS 1197956-35-6 against a particular kinase are not currently available, its classification within the broader family of arylphosphine oxides with demonstrated kinase inhibitory activity [2] supports its potential value as a privileged scaffold in drug discovery.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Defined Application Scenarios for (4-Amino-3-fluorophenyl)dimethylphosphine Oxide (CAS 1197956-35-6)


Fragment-Based Drug Discovery (FBDD) Targeting Kinases

In fragment-based drug discovery campaigns, (4-Amino-3-fluorophenyl)dimethylphosphine oxide serves as a rationally selected fragment due to its dimethylphosphine oxide pharmacophore. This group is known to form key hydrogen-bond interactions with the hinge region of kinases, as demonstrated in the development of brigatinib [1]. The compound's small size (MW 187.15 g/mol) and moderate lipophilicity (LogP 0.9593) are within favorable fragment space . Researchers would prioritize this compound over non-phosphine oxide or non-fluorinated fragments to explore structure-activity relationships (SAR) around a core that has proven potential for kinase binding [2].

Synthesis of Novel Chiral Ligands for Asymmetric Catalysis

The compound's primary aromatic amine group provides a convenient synthetic handle for derivatization. Researchers can use this group to couple the molecule with chiral auxiliaries, amino acids, or other stereodirecting groups to generate new chiral phosphine oxide ligands. This approach differentiates it from simpler arylphosphine oxides like (4-fluorophenyl)dimethylphosphine oxide (CAS 18437-74-6), which lack the amine functionality and are therefore less versatile as ligand precursors [1]. The resulting ligands could be screened in asymmetric transformations such as hydrogenation or cross-coupling reactions.

Construction of Focused Compound Libraries for LRRK2 Kinase Inhibition

Based on patent literature disclosing the application of dimethylphosphine oxide compounds as LRRK2 kinase inhibitors [1], this specific building block can be employed to synthesize a focused library of novel analogs. By utilizing (4-Amino-3-fluorophenyl)dimethylphosphine oxide as a central core and varying the substituents on the amino group (e.g., through amide bond formation or reductive amination), researchers can efficiently explore chemical space around a scaffold with demonstrated relevance to this therapeutic target. This targeted approach is more resource-efficient than using a more generic, less-specialized aryl halide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-AMINO-3-FLUOROPHENYL)DIMETHYLPHOSPHINE OXIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.